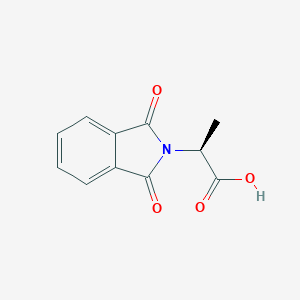

Phthaloyl-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUITKBAWTEAQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352170 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4192-28-3 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phthaloyl-L-alanine Synthesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis mechanism for Phthaloyl-L-alanine, a critical N-protected amino acid. The phthaloyl group serves as a robust protecting group for the amine functionality of L-alanine, a common strategy in peptide synthesis and the development of chiral synthons for pharmaceuticals.[1][] Its stability under various reaction conditions and subsequent facile removal make it an invaluable tool in synthetic organic chemistry.[1]

Core Synthesis Mechanism

The synthesis of this compound from L-alanine and phthalic anhydride proceeds via a two-step mechanism: nucleophilic acyl substitution followed by dehydration.[3]

-

Nucleophilic Attack: The process begins with the nucleophilic amino group of L-alanine attacking one of the electrophilic carbonyl carbons of phthalic anhydride.[1][3] This step opens the anhydride ring to form a tetrahedral intermediate.

-

Intermediate Formation: The tetrahedral intermediate collapses, leading to the formation of a phthalamic acid intermediate (an amic acid).

-

Cyclization and Dehydration: Under the reaction conditions, typically involving heat, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation. This cyclization reaction eliminates a molecule of water to form the stable five-membered phthalimide ring, yielding the final this compound product.[1][3]

Controlling the reaction temperature is crucial, as excessive heat can potentially lead to racemization at the chiral center of the alanine moiety.[3]

Experimental Protocols

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, required purity, and available equipment.

Method 1: Thermal Condensation in Glacial Acetic Acid

This protocol involves the reaction of L-alanine and phthalic anhydride in a solvent at elevated temperatures.[1] It is a common and effective laboratory-scale method.

Materials:

-

L-Alanine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-alanine (e.g., 25 mmol) and phthalic anhydride (e.g., 25 mmol) in glacial acetic acid (e.g., 20 mL).[1]

-

Heat the mixture to reflux (approximately 118°C) for 3 to 7 hours.[1][3]

-

After the reaction is complete, remove the solvent under reduced pressure (in vacuo).[1]

-

The crude product is obtained, which can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[4]

Method 2: Solvent-Free Thermal Condensation

This method offers a more environmentally friendly approach by eliminating the need for a solvent.[1] It involves heating the neat reactants together.

Materials:

-

L-Alanine

-

Phthalic Anhydride

-

Ethyl acetate (for recrystallization)

Procedure:

-

Combine equimolar amounts of L-alanine and phthalic anhydride in a flask.[1]

-

Heat the mixture to a temperature between 145-185°C with stirring.[1][5] The reaction is typically complete within 15 to 45 minutes.[4][5]

-

Allow the reaction mixture to cool to room temperature, at which point it will solidify.

-

The crude product can be purified by recrystallization from a solvent such as ethyl acetate to obtain the pure product.[1]

Method 3: Acylation in Toluene with Triethylamine

This method is performed under non-polar conditions and can help prevent racemization.[5]

Materials:

-

L-Alanine

-

Phthalic Anhydride

-

Toluene

-

Triethylamine

Procedure:

-

Suspend L-alanine and an equimolar amount of phthalic anhydride in toluene in a flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux (around 100-130°C).[7] The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

After the theoretical amount of water has been collected, the reaction is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product is then purified by crystallization.[7]

General Experimental Workflow

The overall process for synthesizing and purifying this compound follows a consistent workflow, regardless of the specific heating and solvent conditions used.

Quantitative Data Summary

The efficiency and physical properties of the synthesized this compound can vary based on the chosen protocol. The following table summarizes key quantitative data from various reported synthesis methods.

| Parameter | Method 1 (Acetic Acid) | Method 2 (Solvent-Free) | Method 3 (Toluene) | Reference(s) |

| Yield | Up to 93.6% | ~90% | >90% | [1][3][7] |

| Reaction Temp. | ~118°C (Reflux) | 145-185°C | 100-130°C (Reflux) | [1][3][5][7] |

| Reaction Time | 3 - 7 hours | 15 - 45 minutes | Several hours | [1][3][4][5] |

| Melting Point | 120 - 130°C | 120 - 130°C | 120 - 130°C | [7] |

| Molecular Formula | C₁₁H₉NO₄ | C₁₁H₉NO₄ | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | 219.19 g/mol | 219.19 g/mol | [1] |

Note: Melting point ranges can vary based on the purity of the final product. The values presented are for this compound.

References

- 1. benchchem.com [benchchem.com]

- 3. Buy this compound chloride | 4306-25-6 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Buy this compound (EVT-247949) | 4192-28-3 [evitachem.com]

Physicochemical Properties of Phthaloyl-L-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthaloyl-L-alanine is a protected derivative of the amino acid L-alanine, where the amino group is masked by a phthaloyl moiety. This modification is of significant interest in synthetic organic chemistry and medicinal chemistry. The phthaloyl group serves as a robust protecting group in peptide synthesis, preventing unwanted side reactions at the N-terminus while being stable to a variety of reaction conditions. Beyond its role in synthesis, this compound and its derivatives are explored for their potential biological activities, including as enzyme inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and outlines a key application in biochemical assays.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug design, influencing its reactivity, solubility, and handling. A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₄ | [1][2][3] |

| Molecular Weight | 219.2 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Melting Point | 143.1 - 145.2 °C | [1] |

| 146.8 °C | ||

| 120 - 130 °C | [4] | |

| Boiling Point (Predicted) | 407.9 ± 28.0 °C | [] |

| Density (Predicted) | 1.467 ± 0.06 g/cm³ | [] |

| pKa (Predicted) | Not available in searched literature. | |

| logP (Predicted) | Not available in searched literature. |

Solubility Profile:

Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol and dichloromethane, and less soluble in water[4]. Precise quantitative solubility data in these solvents were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound is the condensation reaction between L-alanine and phthalic anhydride[6].

Materials:

-

L-alanine

-

Phthalic anhydride

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of L-alanine and phthalic anhydride in glacial acetic acid.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 3-5 hours[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization. Dissolve the residue in a minimal amount of hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Qualitative Solubility Determination

A general procedure to assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, dichloromethane)

-

Test tubes

-

Vortex mixer

Procedure:

-

Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.

-

Add a specific volume of the solvent to be tested (e.g., 1 mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble. This process can be repeated with increasing amounts of solute to estimate the saturation point.

Application Highlight: Caspase Inhibition Assay

This compound derivatives are utilized as inhibitors of caspases, a family of proteases involved in apoptosis (programmed cell death). A general workflow for a caspase activity assay using a fluorogenic substrate is described below.

Materials:

-

Recombinant active caspase enzyme

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

Assay buffer

-

This compound derivative (inhibitor)

-

96-well microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a series of dilutions of the this compound derivative in the assay buffer.

-

In a 96-well microplate, add the caspase enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic caspase substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the caspase releases a fluorescent molecule.

-

The rate of the reaction is proportional to the enzyme activity. The inhibitory effect of the this compound derivative is determined by the reduction in the reaction rate compared to the control.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Caspase Inhibition Assay Workflow

References

In-Depth Technical Guide to the Molecular Structure and Conformation of Phthaloyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthaloyl-L-alanine, a derivative of the naturally occurring amino acid L-alanine, serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. The introduction of the phthaloyl protecting group to the amine functionality of L-alanine enhances its utility in peptide synthesis and the development of novel chiral synthons. A thorough understanding of its molecular structure and conformational preferences is paramount for its effective application in these fields. This technical guide provides a comprehensive overview of the molecular architecture, conformational landscape, and the experimental methodologies used to elucidate these properties.

Molecular Structure

The fundamental structure of this compound consists of an L-alanine moiety covalently linked to a phthalimide group. The molecular formula is C₁₁H₉NO₄, and it has a molecular weight of approximately 219.19 g/mol .[1]

Solid-State Structure from X-ray Crystallography

Detailed crystallographic studies on the closely related Phthaloyl-DL-alanine provide significant insights into the solid-state conformation.[2] The crystal structure reveals a staggered conformation between the planar phthaloyl moiety and the propanoic acid group.[2]

Key structural features observed in the solid state include:

-

Planarity: Both the phthalimide ring system and the carboxyl group are essentially planar. The root-mean-square (r.m.s.) deviations from their mean square planes are 0.0253 Å and 0.0067 Å, respectively.[2]

-

Dihedral Angle: The plane of the phthalimide ring and the plane of the carboxyl group are not coplanar. The dihedral angle between these two planes is 66.41(7)°.[2] This twisted arrangement is a defining feature of its conformation.

-

Hydrogen Bonding: In the crystal lattice of the DL-form, molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxyl groups.[2] The O⋯O distance is 2.6005(12) Å.[2]

A summary of selected crystallographic data for Phthaloyl-DL-alanine is presented in Table 1.

Table 1: Selected Crystallographic Data for Phthaloyl-DL-alanine [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8777(8) |

| b (Å) | 10.4880(8) |

| c (Å) | 9.5123(8) |

| β (°) | 108.339(2) |

| Volume (ų) | 934.34(13) |

| Z | 4 |

| Temperature (K) | 93(2) |

| Dihedral Angle (Phthaloyl-Carboxyl) | 66.41(7)° |

| O—H⋯O Hydrogen Bond Distance (Å) | 2.6005(12) |

Conformational Analysis in Solution

The conformation of this compound in solution can differ from its solid-state structure. Spectroscopic techniques are invaluable for probing these solution-state conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The four protons of the phthaloyl group are expected to appear in the aromatic region (typically δ 7.5-8.0 ppm) as a complex multiplet.

-

Methine Proton (α-H): The proton on the α-carbon of the alanine moiety is expected to be a quartet due to coupling with the three methyl protons. Its chemical shift will be influenced by the electron-withdrawing phthaloyl and carboxyl groups.

-

Methyl Protons (β-H): The three protons of the methyl group will appear as a doublet, coupled to the α-proton.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and its position can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the phthaloyl group and one for the carboxylic acid.

-

Aromatic Carbons: Signals corresponding to the carbons of the benzene ring of the phthaloyl group.

-

α-Carbon and β-Carbon: Resonances for the methine and methyl carbons of the alanine backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretching of the carboxylic acid |

| ~3100-3000 | C-H stretching of the aromatic ring |

| ~2990-2950 | C-H stretching of the methyl and methine groups |

| ~1775 and ~1710 | Asymmetric and symmetric C=O stretching of the imide |

| ~1700 | C=O stretching of the carboxylic acid |

| ~1600-1450 | C=C stretching of the aromatic ring |

| ~1400 | C-O-H bending of the carboxylic acid |

| ~1380 | C-H bending of the methyl group |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules in solution. As a chiral molecule, this compound will exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effects are sensitive to the relative orientation of the chromophores (the phthaloyl group and the carboxyl group) and the chiral center. Conformational changes in solution, such as rotation around the N-Cα and Cα-C bonds, will be reflected in the CD spectrum. A detailed conformational analysis would involve comparing the experimental CD spectrum with theoretical spectra calculated for different low-energy conformations.

Experimental Protocols

Detailed experimental procedures are essential for the reliable synthesis and characterization of this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are thermal condensation and a milder procedure using N-carboethoxyphthalimide.

This method involves the direct reaction of L-alanine with phthalic anhydride at an elevated temperature.[1]

Materials:

-

L-Alanine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-alanine and phthalic anhydride in glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from an ethanol-water mixture to yield pure this compound.

This method proceeds under milder conditions and is reported to preserve the optical activity of the amino acid.[3]

Materials:

-

L-Alanine

-

N-Carboethoxyphthalimide

-

Sodium Carbonate (aq. solution)

-

Hydrochloric Acid (dilute)

-

Water

Procedure:

-

Dissolve L-alanine and sodium carbonate in water at room temperature.

-

Add N-carboethoxyphthalimide to the solution with stirring.

-

Continue stirring for approximately 15-30 minutes.

-

Filter the solution to remove any unreacted starting material.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot water or an ethanol-water mixture.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound. A common solvent system for recrystallization is a mixture of ethanol and water.[4] The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard pulse sequences are typically sufficient.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals based on their chemical shifts, multiplicities, and coupling constants.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent using an appropriate liquid cell.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) of a known concentration. The concentration should be optimized to give a CD signal in the desired range.

-

Data Acquisition: Record the CD spectrum over the desired wavelength range (typically in the UV region) using a spectropolarimeter.

-

Data Processing: The raw data (ellipticity) is typically converted to molar ellipticity [θ] for standardization.

-

Analysis: Interpret the CD spectrum in terms of the electronic transitions of the chromophores and their spatial relationship to deduce information about the predominant solution-state conformation.

Visualizations

Synthesis Workflow

The general workflow for the synthesis of this compound via thermal condensation can be visualized as follows:

Caption: A simplified workflow for the synthesis of this compound.

Logical Relationship of Structural Features

The key structural characteristics of this compound are interconnected, as depicted in the following diagram:

References

spectroscopic analysis of Phthaloyl-L-alanine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Phthaloyl-L-alanine, a key intermediate in peptide synthesis and drug development. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments.

Data Presentation: ¹H NMR of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.8-7.9 | m | - | 4H | Aromatic protons (phthaloyl group) |

| ~4.9 | q | ~7.2 | 1H | α-CH |

| ~1.8 | d | ~7.2 | 3H | β-CH₃ |

| ~11-13 | br s | - | 1H | COOH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with the analyte's signals.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Data Presentation: ¹³C NMR of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173-175 | COOH |

| ~167-168 | C=O (phthaloyl) |

| ~134-135 | Quaternary aromatic C (phthaloyl) |

| ~131-132 | Aromatic CH (phthaloyl) |

| ~123-124 | Aromatic CH (phthaloyl) |

| ~49-51 | α-CH |

| ~15-17 | β-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is used.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is usually required.

-

-

Data Processing: The data is processed in a similar manner to ¹H NMR data.

Visualization of NMR Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Data Presentation: FT-IR Spectroscopy of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (imide, asymmetric) |

| ~1710 | Strong | C=O stretch (imide, symmetric & carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1390 | Medium | C-N stretch |

| ~720 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region and serves as a matrix.[1]

-

The mixture should be a fine, homogenous powder.

-

-

Pellet Formation:

-

Place the powdered mixture into a pellet press die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualization of FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Data Presentation: Mass Spectrometry of this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 220.06 | High | [M+H]⁺ (Protonated molecule) |

| 202.05 | Medium | [M+H - H₂O]⁺ |

| 174.06 | High | [M+H - COOH]⁺ |

| 147.04 | Medium | Phthaloyl group fragment |

| 130.05 | Medium | Further fragmentation of phthaloyl group |

| 104.03 | Medium | Phthalic anhydride fragment |

| 76.04 | Low | Benzene ring fragment |

Note: The molecular weight of this compound (C₁₁H₉NO₄) is 219.19 g/mol . The observed m/z values are for the protonated molecule and its fragments. The fragmentation pattern can vary depending on the ionization method and collision energy.

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrumentation: The analysis is performed on a liquid chromatography-mass spectrometry (LC-MS) system, typically equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition:

-

The sample solution is infused directly into the mass spectrometer or injected into the LC system for separation prior to MS analysis.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

A full scan MS spectrum is acquired to determine the molecular weight.

-

For structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected.

-

-

Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the parent ion and to identify the fragmentation patterns, which can be used to confirm the structure of the molecule.

Visualization of Mass Spectrometry Experimental Workflow

References

The Solubility of Phthaloyl-L-alanine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Solubility Characteristics of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Phthaloyl-L-alanine, a crucial building block in the synthesis of various chiral drugs and peptides, is no exception. Its solubility in different solvents directly impacts reaction kinetics, purification strategies, and ultimately, the formulation of the final drug product. This technical guide provides a detailed overview of the solubility of this compound, methods for its determination, and a foundational understanding of its behavior in various solvent systems.

Core Concept: Solubility Profile of this compound

This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a phthaloyl group. This modification significantly alters the polarity and, consequently, the solubility of the molecule compared to its parent amino acid. Generally, this compound exhibits good solubility in a range of organic solvents, particularly those with moderate to high polarity. Conversely, its solubility in water is limited.[1] This characteristic is attributed to the bulky, non-polar phthaloyl group, which diminishes the molecule's ability to form hydrogen bonds with water molecules.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a wide spectrum of solvents is not extensively available in published literature. However, based on the general solubility trends of N-protected amino acids, the following table provides an illustrative overview of its expected solubility at ambient temperature. It is critical to note that these values are estimates and should be experimentally verified for any quantitative application.

| Solvent Class | Solvent | IUPAC Name | Polarity Index | Illustrative Solubility ( g/100 mL) |

| Halogenated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 20 |

| Alcohols | Methanol | Methanol | 5.1 | 5 - 15 |

| Ethanol | Ethanol | 4.3 | 2 - 10 | |

| Isopropanol | Propan-2-ol | 3.9 | 1 - 5 | |

| Ketones | Acetone | Propan-2-one | 5.1 | > 15 |

| Esters | Ethyl Acetate | Ethyl ethanoate | 4.4 | 5 - 15 |

| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | > 10 |

| Polar Aprotic | Acetonitrile (ACN) | Acetonitrile | 5.8 | 1 - 5 |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 20 | |

| Aqueous | Water | Water | 10.2 | < 0.1 |

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on general trends for similar compounds. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The gravimetric method is a fundamental and widely accepted technique for determining the solubility of a solid in a liquid.[2][3]

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or shaker

-

Vials with sealed caps

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the equilibration temperature).

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Record the exact weight of the dish/vial containing the filtered saturated solution.

-

Evaporate the solvent from the dish/vial. This can be done in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or by using a rotary evaporator.

-

After complete evaporation of the solvent, place the dish/vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the dish/vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

-

Spectroscopic Method

For compounds with a suitable chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining solubility. This compound possesses a phthalimide group, which absorbs in the UV region, making this method applicable.

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

After filtration, accurately dilute a known volume of the saturated filtrate with the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its general solubility profile indicates a preference for organic solvents over aqueous media. For drug development professionals, the ability to accurately determine this property is crucial. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable solubility data, which is essential for optimizing synthetic routes, purification processes, and ultimately, the formulation of safe and effective pharmaceuticals. The illustrative data serves as a preliminary guide for solvent selection, emphasizing the necessity of experimental verification for precise applications.

References

The Phthaloyl Group: A Historical and Technical Guide to Amine Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals. Among the arsenal of amine protecting groups, the phthaloyl group holds a significant place in the historical development and practical application of synthetic chemistry. This technical guide provides an in-depth exploration of the phthaloyl protecting group, from its historical origins to contemporary applications, with a focus on quantitative data and detailed experimental protocols.

A Historical Perspective: From Gabriel to Modern Synthesis

The story of the phthaloyl protecting group is intrinsically linked to the Gabriel synthesis , a classic method for the preparation of primary amines. In 1887 , German chemist Siegmund Gabriel discovered that phthalimide could be N-alkylated with alkyl halides, and the resulting N-alkylphthalimide could be subsequently cleaved to yield a primary amine.[1][2] This two-step process provided a significant advantage over the direct alkylation of ammonia, which often leads to over-alkylation and a mixture of primary, secondary, and tertiary amines.[3]

Initially, the cleavage of the N-alkylphthalimide was achieved under harsh conditions, typically involving strong acids or bases, which limited its applicability with sensitive substrates.[1][4] A major breakthrough came in 1926 when H. R. Ing and R. H. F. Manske developed a much milder method for deprotection using hydrazine hydrate in refluxing ethanol.[1][4] This procedure, now famously known as the Ing-Manske procedure , broadened the scope of the Gabriel synthesis and solidified the role of the phthaloyl group as a robust and reliable amine protecting group.[1][4]

Over the years, the phthaloyl group found applications beyond the Gabriel synthesis, notably in peptide synthesis to protect the N-terminus of amino acids.[5] While its use in modern solid-phase peptide synthesis (SPPS) has been largely superseded by the more labile Fmoc and Boc groups, the phthaloyl group's stability to both acidic and basic conditions offers unique orthogonality in specific synthetic strategies.[3][5] Research has also focused on developing modified phthaloyl groups and alternative deprotection methods to overcome some of the limitations of the classical procedures.[4]

The Chemistry of Phthaloyl Protection and Deprotection

The utility of the phthaloyl group lies in its ability to be introduced and removed under specific and predictable conditions.

Protection of Amines

The introduction of the phthaloyl group, or phthaloylation, is typically achieved by reacting a primary amine with phthalic anhydride or its derivatives. The lone pair of electrons on the amine nitrogen is effectively "protected" by being incorporated into the imide ring system, rendering it non-nucleophilic.

Deprotection of Phthalimides

The removal of the phthaloyl group is most commonly accomplished via hydrazinolysis, as established by Ing and Manske. Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide and the liberation of the free amine.[1]

Quantitative Data and Reaction Parameters

The efficiency of both the protection and deprotection steps is highly dependent on the reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Phthaloylation of Amino Acids

| Amino Acid | Phthaloylating Agent | Solvent | Base | Reaction Time | Yield (%) | Reference |

| Glycine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | 15 min | 90.5 | [6] |

| L-Alanine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |

| L-Glutamic Acid | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |

| DL-Serine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |

| L-Asparagine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |

| DL-Phenylalanine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |

| L-Lysine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |

| DL-Methionine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |

| L-Cystine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |

| L-Leucine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |

Table 2: Deprotection of N-Substituted Phthalimides via Hydrazinolysis (Ing-Manske Procedure)

| N-Substituent | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Alkyl | Hydrazine Hydrate | Ethanol | Reflux | 1-3 h | Varies | [3] |

| Peptide Resin | Hydrazine Hydrate (2-10 eq.) | Ethanol | Reflux | 1-3 h | Varies | [3] |

| Oligonucleotide | NH4OH / 40% aq. MeNH2 (1:1) | - | 56 °C | 5-10 min | Good | [7] |

| Various | 60% Hydrazine | DMF | - | 1-3 h | Optimal | [8] |

Table 3: Comparison of Deprotection Methods for Phthalimidyl-Amino CPGs

| Deprotection Condition | Relative Yield (Normalized to K2CO3/MeOH for Thymidine Support) |

| Concentrated NH4OH, 55 °C, 15 h | 0.8 - 0.9 |

| NH4OH / Methylamine (AMA) | Good |

| K2CO3 in Methanol | Significantly Lower |

| Data adapted from a study on oligonucleotide synthesis supports.[9] |

Detailed Experimental Protocols

The following are detailed protocols for the key reactions involving the phthaloyl protecting group.

Protocol for the Gabriel Synthesis of a Primary Amine

Step 1: N-Alkylation of Potassium Phthalimide

-

Preparation of Potassium Phthalimide: In a flask, dissolve phthalimide in a suitable solvent such as dimethylformamide (DMF).[10] Add one equivalent of a strong base, such as potassium hydroxide (KOH) or potassium hydride (KH), and stir until the phthalimide is completely deprotonated to form potassium phthalimide.[2][10]

-

Alkylation: To the solution of potassium phthalimide, add a primary alkyl halide. The reaction is typically stirred at room temperature or gently heated to facilitate the SN2 reaction.[2]

-

Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is poured into water to precipitate the N-alkylphthalimide. The solid is collected by filtration, washed with water, and dried.

Protocol for the Ing-Manske Deprotection (Hydrazinolysis)

-

Reaction Setup: Suspend the N-alkylphthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.[3]

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 2-10 equivalents) to the suspension.[3]

-

Reflux: Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by TLC.[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate out of the solution and can be removed by filtration.[3] The filtrate, containing the desired primary amine, can be further purified by distillation or crystallization.

Protocol for Phthaloylation of an Amino Acid

-

Reaction Setup: Dissolve the amino acid and an equimolar amount of sodium carbonate in water at room temperature.[6]

-

Addition of Phthaloylating Agent: To the stirred solution, add N-carboethoxyphthalimide.[6]

-

Reaction: Stir the mixture for approximately 15 minutes.[6]

-

Work-up: Filter the solution and then acidify the filtrate to precipitate the N-phthaloyl amino acid. The product can be purified by crystallization from water.[6]

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the phthaloyl protecting group.

Conclusion: The Enduring Legacy of the Phthaloyl Group

While newer protecting groups have emerged, the phthaloyl group remains a valuable tool in the synthetic chemist's toolbox. Its historical significance is undeniable, having paved the way for the reliable synthesis of primary amines. Its robustness and unique orthogonality continue to make it a relevant choice for specific applications in modern organic synthesis and drug development. A thorough understanding of its chemistry, reaction conditions, and historical context, as detailed in this guide, is essential for its effective implementation in the laboratory.

References

- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. benchchem.com [benchchem.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Phthaloyl-L-alanine CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phthaloyl-L-alanine, a key derivative of the amino acid L-alanine. With its amino group protected by a phthaloyl moiety, this compound serves as a crucial building block in various scientific and pharmaceutical applications, from peptide synthesis to the development of novel therapeutic agents. This document details its chemical identity, physical properties, synthesis protocols, and biological significance, presenting the information in a clear and accessible format for laboratory and research use.

Core Chemical Identifiers and Properties

This compound is a white solid compound with the chemical formula C₁₁H₉NO₄.[1][] Its fundamental chemical and physical properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4192-28-3[3] |

| Molecular Formula | C₁₁H₉NO₄[3] |

| Molecular Weight | 219.20 g/mol [] |

| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid[][] |

| Synonyms | Pht-L-Ala-OH, (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, N,N-Phthaloyl-L-alanine[3][] |

| PubChem CID | 86884 |

| SMILES | CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O[] |

| InChI Key | OZWUITKBAWTEAQ-LURJTMIESA-N[] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White solid[][] |

| Melting Point | 143.1-145.2 °C[][] |

| Boiling Point (Predicted) | 407.9 ± 28.0 °C[][] |

| Density (Predicted) | 1.467 ± 0.06 g/cm³[][] |

| Purity | ≥ 98% (HPLC)[][] |

| Storage Conditions | 2-8 °C[][] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is primarily achieved through the condensation of L-alanine with phthalic anhydride. The phthaloyl group serves as a robust protecting group for the amine functionality of L-alanine, a common strategy in peptide synthesis to prevent unwanted side reactions.[1][] Below are two detailed protocols for its preparation.

Method 1: Thermal Condensation in Acetic Acid

This method involves the reaction of L-alanine and phthalic anhydride in a solvent at an elevated temperature.[1]

Materials:

-

L-alanine

-

Phthalic anhydride

-

Glacial acetic acid

-

10% Hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of L-alanine in 20 mL of glacial acetic acid.[1]

-

Reflux the mixture for 5-7 hours.[1]

-

Remove the solvent under reduced pressure (in vacuo) to obtain a sticky, oily mass.[1]

-

To the oily residue, add 15 mL of water and acidify with 10% HCl.[1]

-

Reflux the mixture for an additional hour.[1]

-

After cooling, the resulting precipitate is collected by filtration.[1]

-

Recrystallize the crude product from an ethanol-water mixture and dry to yield N-phthaloyl-L-alanine.[1]

Method 2: Solvent-Free Thermal Condensation

This environmentally friendly approach eliminates the need for a solvent.[1]

Materials:

-

L-alanine

-

Phthalic anhydride

Procedure:

-

Combine equimolar amounts of L-alanine and phthalic anhydride in a flask.[1]

-

Heat the mixture to 145-150°C with stirring for 45 minutes to 3 hours.[1]

-

Allow the reaction mixture to cool to room temperature.[1]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure N-phthaloyl-L-alanine with an expected yield of around 90%.[1]

Synthesis Workflow and Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of L-alanine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.[1]

References

An In-depth Technical Guide on the Thermal Stability of Phthaloyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of Phthaloyl-L-alanine. While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, this document synthesizes information from related N-protected amino acids and the parent structures, phthalimide and L-alanine, to provide a robust understanding of its expected thermal behavior. This guide includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), data from analogous compounds presented in a structured format, and visualizations of relevant chemical pathways and experimental workflows.

Introduction

This compound is an N-protected amino acid derivative widely used in peptide synthesis and as a building block in the development of pharmaceuticals. The phthaloyl group serves as a robust protecting group for the primary amine of L-alanine, preventing unwanted side reactions during peptide coupling. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, and application in various chemical processes, particularly those conducted at elevated temperatures. Understanding the thermal decomposition profile is essential for ensuring the integrity and purity of the final products in drug development and manufacturing.

This guide aims to provide a detailed technical overview of the thermal properties of this compound, drawing upon available data from closely related analogs to predict its stability and decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Melting Point | 147-151 °C | [1] |

| Appearance | White solid |

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through several potential pathways, primarily involving the breakdown of the phthalimide and the alanine moieties. A plausible decomposition mechanism, inferred from studies on related compounds, is illustrated below. The initial step is likely the decarboxylation of the carboxylic acid group, followed by the fragmentation of the phthalimide ring at higher temperatures.

Caption: Predicted thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data (from Analogous Compounds)

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. The data in Table 2 summarizes the thermal decomposition characteristics of phthalimide. It is expected that this compound will exhibit a lower onset of decomposition due to the presence of the less stable amino acid side chain.

| Compound | Onset of Decomposition (°C) | Decomposition Completion (°C) | Mass Loss (%) | Atmosphere | Reference |

| Phthalimide | >150 | ~250 | ~100 | Nitrogen | [2] |

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as it is heated or cooled. This can reveal information about melting, crystallization, and other phase transitions. The melting point of this compound is well-documented and is a key thermal event that would be observed by DSC.

| Compound | Melting Point (°C) | Reference |

| This compound | 147-151 | [1] |

| N-Phthaloylglycine | 193-196 | [3] |

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analysis, based on methodologies reported for similar compounds[4][5][6].

Thermogravimetric Analysis (TGA) Protocol

This protocol is adapted from the analysis of N-phthaloyl glycine complexes and is suitable for determining the thermal stability of this compound[4].

Objective: To determine the thermal decomposition profile and char residue of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Shimadzu TGA-50H, TA Instruments Q500)[4][7].

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min[4].

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of residual mass at the end of the experiment.

-

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and enthalpy of fusion of this compound.

Objective: To measure the melting temperature and associated enthalpy change of this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000).

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 40 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and the peak temperature of the endothermic melting event.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be inferred from the analysis of its structural components and closely related analogs. The phthaloyl group generally imparts significant thermal stability, though the presence of the amino acid moiety is expected to provide a pathway for earlier decomposition compared to unsubstituted phthalimide. The primary thermal events for this compound are its melting, followed by decomposition at higher temperatures, likely initiated by decarboxylation. The provided experimental protocols offer a robust framework for researchers to conduct their own thermal analysis of this compound and similar compounds, enabling a more precise determination of their thermal properties for applications in pharmaceutical development and manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. N-Phthaloylglycine | 4702-13-0 [chemicalbook.com]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Phthaloylglycine | C10H7NO4 | CID 20825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

Chirality and Optical Rotation of Phthaloyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chirality and optical rotation of Phthaloyl-L-alanine, a critical derivative of the amino acid L-alanine used in peptide synthesis and pharmaceutical development. This document details the stereochemical integrity during synthesis, presents available optical rotation data, and provides comprehensive experimental protocols for its preparation and analysis.

Core Concepts: Chirality and Optical Rotation

This compound is a chiral molecule, a direct consequence of its synthesis from the enantiomerically pure amino acid, L-alanine. The stereocenter at the alpha-carbon of the alanine backbone is preserved during the phthaloylation process, resulting in the corresponding (S)-enantiomer of the N-protected amino acid.

The chirality of this compound imparts the property of optical activity, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic physical properties, crucial for confirming the stereochemical identity and purity of the compound. The specific rotation, [α], is a standardized measure of this optical activity.

Data Presentation: Optical Rotation of this compound Derivatives

Quantitative data on the specific optical rotation of this compound under a variety of experimental conditions is not extensively available in the reviewed literature. However, the specific rotation of the closely related and synthetically important derivative, this compound chloride, has been reported. This value, along with the optical rotation of the parent amino acid L-alanine, provides a valuable reference for the expected optical properties.

| Compound | Specific Rotation ([(\alpha)]) | Wavelength ((\lambda)) | Temperature (°C) | Concentration (c) | Solvent |

| This compound chloride | -12.4° ± 0.5° | D-line | 20 | 1 g/100mL | Dichloromethane |

| L-Alanine | +14.5° | D-line | 25 | 10 g/100mL | 6N HCl |

| L-Alanine | +2.42° | D-line | 25 | 10 g/100mL | Water |

Note: The specific rotation of chiral compounds can be influenced by solvent, temperature, and concentration. The data for L-alanine illustrates this dependency. Further experimental determination of the specific rotation of this compound under various conditions is recommended for comprehensive characterization.

Experimental Protocols

Synthesis of N-Phthaloyl-L-alanine

This protocol describes the synthesis of N-Phthaloyl-L-alanine from L-alanine and phthalic anhydride, a method known to proceed with retention of stereochemical configuration.[1]

Materials:

-

L-Alanine

-

Phthalic anhydride

-

Glacial acetic acid

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-alanine and phthalic anhydride in glacial acetic acid.

-

Reflux the mixture for approximately 3 hours at 118°C.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the glacial acetic acid under reduced pressure (e.g., using a rotary evaporator).

-

To the resulting residue, add distilled water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude N-Phthaloyl-L-alanine from an ethanol-water mixture to obtain the purified product.

-

Dry the purified crystals under vacuum.

Determination of Optical Rotation by Polarimetry

This protocol outlines the general procedure for measuring the optical rotation of a chiral compound using a polarimeter.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (cuvette), typically 1 dm in length

-

Volumetric flask

-

Analytical balance

-

This compound sample

-

Appropriate solvent (e.g., dichloromethane, ethanol)

Procedure:

-

Instrument Preparation:

-

Turn on the polarimeter and the monochromatic light source (e.g., sodium lamp) and allow them to warm up for at least 10 minutes to stabilize.

-

-

Sample Preparation:

-

Accurately weigh a known mass of the this compound sample.

-

Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically expressed in g/100 mL.

-

-

Blank Measurement (Zeroing):

-

Fill the polarimeter cell with the pure solvent.

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and take a reading. This value is the blank or zero point. If the instrument allows, set this reading to zero.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill it with the solution.

-

Again, ensure no air bubbles are present.

-

Place the sample-filled cell in the polarimeter and record the observed rotation ((\alpha_{obs})) in degrees. Note the temperature (T) at which the measurement is taken.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation ([(\alpha)]) using the following formula: --INVALID-LINK--^T = (\alpha_{obs}) / (l × c) Where:

-

--INVALID-LINK--^T is the specific rotation at temperature T and wavelength (\lambda).

-

(\alpha_{obs}) is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL (or g/100mL, depending on the convention used, which may require a factor of 100 in the numerator).

-

-

Mandatory Visualizations

Stereochemical Relationship in Synthesis

The synthesis of this compound from L-alanine is a classic example of a reaction that proceeds with retention of configuration at the chiral center. The phthaloyl group protects the amino functionality without altering the stereochemistry.

Caption: Synthesis of this compound from L-alanine proceeds with retention of stereochemistry.

Experimental Workflow for Optical Rotation Measurement

The determination of the specific rotation of this compound involves a systematic experimental workflow using a polarimeter.

Caption: Experimental workflow for the measurement of optical rotation using a polarimeter.

References

In-Depth Technical Guide to the Crystal Structure and Analysis of Phthaloyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of Phthaloyl-L-alanine. Due to the limited availability of a complete, publicly accessible crystal structure for the pure L-enantiomer, this document leverages the detailed crystallographic data of its racemic counterpart, N-Phthaloyl-DL-alanine, as a foundational reference. This information is supplemented with established protocols for the synthesis of the L-enantiomer and insights into its biological significance.

Introduction

This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a phthaloyl group. This modification is a common strategy in peptide synthesis and the development of chiral synthons.[1] The phthaloyl group is stable under a variety of reaction conditions, yet it can be removed when necessary, making it a valuable tool in organic synthesis.[1] Understanding the crystal structure of this compound is crucial for controlling its solid-state properties, which is of significant interest in pharmaceutical development for aspects such as formulation, stability, and bioavailability.

Synthesis and Crystallization

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and effective approach is the reaction of L-alanine with phthalic anhydride.

Experimental Protocol: Synthesis via Thermal Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine L-alanine (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be further purified by recrystallization.

An alternative, milder method involves the use of N-carboethoxy phthalimide, which can be advantageous for preserving the optical activity of the amino acid.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.

Experimental Protocol: Crystallization by Slow Evaporation

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent system, such as an ethanol/water mixture (e.g., 70% ethanol).

-

Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, single crystals will form.

-

Isolation: The crystals are carefully isolated from the mother liquor and dried.

Crystal Structure Analysis of N-Phthaloyl-DL-alanine

The following crystallographic data is for N-Phthaloyl-DL-alanine, which crystallizes as a racemic mixture. This data provides valuable insight into the molecular conformation and packing that can be expected for the pure L-enantiomer, although the crystal symmetry will differ.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.213(2) |

| b (Å) | 10.279(2) |

| c (Å) | 10.927(2) |

| α (°) | 90 |

| β (°) | 112.79(3) |

| γ (°) | 90 |

| Volume (ų) | 952.9(4) |

| Z | 4 |

| Temperature (K) | 293(2) |

| R-factor | 0.045 |

Data sourced from a study on N-Phthaloyl-DL-alanine.

Molecular and Crystal Structure

In the crystal structure of N-Phthaloyl-DL-alanine, the molecules form centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. The phthalimide ring system and the carboxylic acid group are nearly planar. The overall molecular conformation is staggered.

Experimental Workflow and Data Analysis

The process from synthesis to structural elucidation follows a well-defined workflow.

Biological Significance and Signaling Pathways

This compound derivatives have been noted for their biological activities. Specifically, this compound chloride has been shown to exhibit anti-inflammatory and immunomodulatory effects. It can inhibit caspases, which are key enzymes in the apoptosis pathway, and modulate inflammatory responses by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β.

The diagram below illustrates the proposed inhibitory effect of this compound chloride on inflammatory signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystallization, and structural characteristics of this compound, with a focus on the crystallographic data of its racemic form. The experimental protocols and workflow diagrams offer a practical guide for researchers in the field. Furthermore, the exploration of its biological activities, particularly its role in modulating inflammatory pathways, highlights its potential for further investigation in drug development. The lack of a publicly available, complete crystal structure for the pure L-enantiomer underscores an area for future research that would be of great value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Phthaloyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield and high-purity target peptides. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dominate the landscape, the phthaloyl (Phth) group offers a robust and orthogonal alternative for the protection of primary amines.[1] Phthaloyl-L-alanine, a derivative of the amino acid alanine, provides a stable protecting group that is resistant to the acidic and basic conditions typically employed for Boc and Fmoc deprotection, respectively. This orthogonality allows for selective deprotection and modification of the peptide chain, making it a valuable tool in the synthesis of complex peptides, cyclic peptides, and peptide libraries.

The phthaloyl group is introduced via the condensation of L-alanine with phthalic anhydride.[2] Its removal is efficiently achieved through hydrazinolysis, which proceeds without compromising the integrity of most acid- or base-labile side-chain protecting groups.[1] These application notes provide detailed protocols for the incorporation of this compound into SPPS workflows, a summary of relevant quantitative data, and visualizations to guide the experimental process.

Data Presentation